molecular formula C21H22N2O4S B2577522 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate CAS No. 1396844-40-8

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Cat. No.: B2577522
CAS No.: 1396844-40-8
M. Wt: 398.48
InChI Key: FGXDLBWSTXLOGU-UHFFFAOYSA-N
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Description

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate involves interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate is unique due to its specific combination of the benzothiazole and azetidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-12-8-9-13(2)19-17(12)22-21(28-19)23-10-14(11-23)27-20(24)15-6-5-7-16(25-3)18(15)26-4/h5-9,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXDLBWSTXLOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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